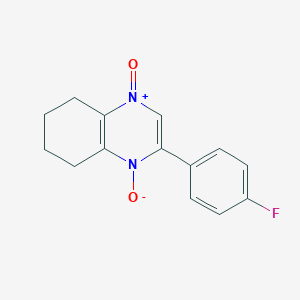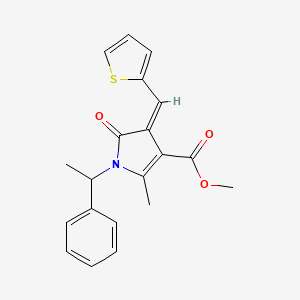![molecular formula C26H23ClN4O3 B11604542 2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B11604542.png)
2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-N-[5-(3-甲基-4-氧代-3,4-二氢酞嗪-1-基)-2-(吗啉-4-基)苯基]苯甲酰胺是一种复杂的有机化合物,在医药化学、制药和材料科学等领域具有潜在的应用。该化合物具有独特的结构,包括氯取代的苯甲酰胺基团、酞嗪酮部分和吗啉环,使其成为科学研究的有趣主题。
准备方法
合成路线和反应条件
2-氯-N-[5-(3-甲基-4-氧代-3,4-二氢酞嗪-1-基)-2-(吗啉-4-基)苯基]苯甲酰胺的合成通常涉及多个步骤,包括形成酞嗪酮核心,引入吗啉环,以及最后与氯取代的苯甲酰胺偶联。这些反应中常用的试剂包括氯化剂、胺类和各种催化剂,以促进所需键的形成。
工业生产方法
该化合物的工业生产可能涉及合成路线的优化,以最大限度地提高产率并降低成本。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件,以确保一致的质量和效率。
化学反应分析
反应类型
2-氯-N-[5-(3-甲基-4-氧代-3,4-二氢酞嗪-1-基)-2-(吗啉-4-基)苯基]苯甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中某些原子的氧化态。
取代: 氯基团可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂和甲醇钠等亲核试剂,用于取代反应。反应条件通常涉及控制的温度、二氯甲烷或乙醇等溶剂,以及适当的催化剂以推动反应完成。
主要形成的产物
这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而取代反应可能会产生各种官能化的苯甲酰胺。
科学研究应用
化学: 该化合物可用作合成更复杂分子的构建块。
生物学: 它可以用作生物化学测定中的探针或抑制剂,以研究酶活性或蛋白质相互作用。
医学: 该化合物可以对其潜在的治疗效果进行研究,例如抗炎或抗癌特性。
工业: 它可能用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
2-氯-N-[5-(3-甲基-4-氧代-3,4-二氢酞嗪-1-基)-2-(吗啉-4-基)苯基]苯甲酰胺的作用机制涉及它与特定分子靶标的相互作用,例如酶或受体。该化合物的结构使其能够与这些靶标结合,可能抑制其活性或改变其功能。所涉及的具体途径将取决于特定的生物学环境和靶标分子的性质。
相似化合物的比较
类似化合物
类似的化合物包括其他苯甲酰胺衍生物、含酞嗪酮的分子和吗啉取代的化合物。示例可能包括:
- 2-氯-N-[5-(4-氧代-3,4-二氢酞嗪-1-基)-2-(吗啉-4-基)苯基]苯甲酰胺
- N-[5-(3-甲基-4-氧代-3,4-二氢酞嗪-1-基)-2-(吗啉-4-基)苯基]苯甲酰胺
独特性
2-氯-N-[5-(3-甲基-4-氧代-3,4-二氢酞嗪-1-基)-2-(吗啉-4-基)苯基]苯甲酰胺的独特之处在于它独特地结合了官能团,赋予其特定的化学和生物学特性。
属性
分子式 |
C26H23ClN4O3 |
|---|---|
分子量 |
474.9 g/mol |
IUPAC 名称 |
2-chloro-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-30-26(33)19-7-3-2-6-18(19)24(29-30)17-10-11-23(31-12-14-34-15-13-31)22(16-17)28-25(32)20-8-4-5-9-21(20)27/h2-11,16H,12-15H2,1H3,(H,28,32) |
InChI 键 |
NTMZQXOCJCWKKU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (3aS,4R,9bR)-4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11604465.png)
![9-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11604473.png)

![7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604486.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11604490.png)
![ethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11604496.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B11604514.png)
![2-{(5Z)-5-[4-(diethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11604515.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11604521.png)
![methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11604522.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604530.png)
![(2E)-3-(furan-2-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11604531.png)
![9-(4-methoxyphenyl)-2-(o-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11604532.png)
